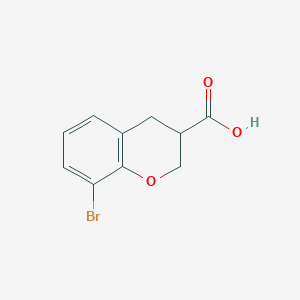

8-Bromochroman-3-carboxylic acid

Description

Transformations Involving the Bromine Atom

The bromine atom attached to the aromatic ring of the chroman system can participate in nucleophilic aromatic substitution reactions.

Aryl halides, such as 8-bromochroman-3-carboxylic acid, are generally unreactive towards nucleophiles under normal conditions. govtpgcdatia.ac.in However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by the presence of strong electron-withdrawing groups at the ortho or para positions to the leaving group (the bromine atom). uomustansiriyah.edu.iq

The SNAr mechanism typically proceeds in two steps:

Addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in

Elimination of the leaving group (bromide ion) to restore the aromaticity of the ring. uomustansiriyah.edu.iq

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZDYSMQMJYANJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691794-69-0 | |

| Record name | 8-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 8 Bromochroman 3 Carboxylic Acid

Transformations Involving the Bromine Atom

Cross-Coupling Reactions for C-C Bond Formation

The carbon-bromine bond at the C-8 position is a key handle for introducing new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. The general applicability of these reactions to aryl bromides suggests that 8-Bromochroman-3-carboxylic acid would be a suitable substrate, potentially after protection of the carboxylic acid group or by using reaction conditions tolerant of the free acid. nih.govscirp.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. For 8-Bromochroman-3-carboxylic acid, a Suzuki-Miyaura reaction would yield 8-substituted chroman-3-carboxylic acid derivatives.

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new C-C bond, resulting in an 8-vinylchroman derivative. mdpi.comorganic-chemistry.orgname-reaction.com This reaction is a powerful method for the synthesis of substituted styrenes and other vinylated aromatics. The reaction typically retains the stereochemistry of the alkene partner. name-reaction.com

Sonogashira Coupling: To introduce an alkyne moiety at the C-8 position, the Sonogashira coupling is employed. organic-chemistry.org This reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes in the presence of a base. wikipedia.org This method is invaluable for the synthesis of arylalkynes.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. It is known for its high functional group tolerance and the ability to form C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. researchgate.net

Table 1: Predicted Cross-Coupling Reactions of 8-Bromochroman-3-carboxylic Acid

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product at C-8 |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Vinyl (-CH=CHR) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl (-C≡CR) |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ | Alkyl/Aryl/Vinyl (R) |

Grignard Reagent Formation and Subsequent Reactions

The aryl bromide at C-8 can be converted into a highly nucleophilic organometallic species, a Grignard reagent, by reacting it with magnesium metal. byjus.comchemguide.co.uk A critical consideration for this transformation is the presence of the acidic proton on the carboxylic acid group, which is incompatible with the highly basic Grignard reagent. leah4sci.com Therefore, the carboxylic acid must first be protected, for instance as an ester, before the Grignard reagent can be formed. The use of solvents like tetrahydrofuran (B95107) is often necessary for the formation of Grignard reagents from aryl bromides. rsc.org

Once formed, the Grignard reagent of the protected 8-bromochroman-3-carboxylate is a powerful nucleophile capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds. byjus.com

Table 2: Hypothetical Reactions of the Grignard Reagent Derived from an Ester of 8-Bromochroman-3-carboxylic Acid

| Electrophile | Intermediate Product | Final Product (after deprotection/hydrolysis) |

|---|---|---|

| Carbon Dioxide (CO₂) | Carboxylate salt | 8,3-Dicarboxylic acid derivative |

| Formaldehyde (HCHO) | Primary alcohol | 8-(Hydroxymethyl)chroman-3-carboxylic acid |

| Aldehyde (RCHO) | Secondary alcohol | 8-(Hydroxy(R)methyl)chroman-3-carboxylic acid |

| Ketone (RCOR') | Tertiary alcohol | 8-(Hydroxy(R)(R')methyl)chroman-3-carboxylic acid |

Reductive Debromination Studies

For synthetic applications where the bromine atom is used as a temporary directing or blocking group, its subsequent removal is a necessary step. Reductive debromination of aryl bromides is a well-established transformation that can be achieved under various conditions. organic-chemistry.org Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a common and effective method. researchgate.net This reaction is generally clean and proceeds under neutral conditions, which is advantageous as it is compatible with the carboxylic acid group. organic-chemistry.org Alternative methods include light-mediated reductive processes or the use of hydride sources like sodium borohydride (B1222165) in the presence of a catalyst. acs.orgnih.gov Successful debromination would yield chroman-3-carboxylic acid.

Reactivity of the Chroman Ring System

The chroman ring system itself possesses distinct reactive sites on both its aromatic (benzo-fused) and heterocyclic (dihydropyran) portions.

Electrophilic Aromatic Substitution on the Benzo-Fused Ring

Further substitution on the benzene (B151609) ring of 8-Bromochroman-3-carboxylic acid is governed by the directing effects of the existing substituents. The two most influential groups are the ether oxygen at position 1 and the bromine atom at position 8.

The ether oxygen is a strongly activating, ortho, para-directing group. It directs incoming electrophiles to positions 5 and 7.

The bromine atom is a deactivating, but ortho, para-directing group. It directs incoming electrophiles to position 7.

The combined influence of these two groups strongly favors electrophilic attack at the C-7 position , which is activated by the powerful ether-directing group and is the ortho position relative to the bromine atom. The deactivating nature of the bromine atom is overcome by the strong activating effect of the ether oxygen. Therefore, reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation would be expected to yield 7-substituted-8-bromochroman-3-carboxylic acid derivatives with high regioselectivity. nih.gov

Functionalization of the Dihydropyran Ring

The dihydropyran ring of the chroman system is generally less reactive than the electron-rich aromatic ring. However, specific positions can be targeted for functionalization. The C-4 position is benzylic, making it susceptible to radical reactions, such as radical bromination using N-bromosuccinimide (NBS). Oxidation at this position to introduce a carbonyl group (forming a chroman-4-one) is also a known transformation for related chroman systems. acs.org While the saturated ether linkage is quite stable, ring-opening of the dihydropyran ring can be induced under harsh conditions or with specific reagents, though this is less common for chromans compared to the related chromone (B188151) structures. researchgate.netnih.gov

Multi-functional Group Transformations

The presence of two distinct and chemically addressable functional handles—the C-8 bromide and the C-3 carboxylic acid—makes 8-Bromochroman-3-carboxylic acid an excellent substrate for multi-step synthesis. vapourtec.com This dual functionality allows for the planned and sequential introduction of different molecular fragments. libretexts.orgresearchgate.net

For example, a synthetic strategy could first involve a Suzuki coupling at the C-8 position to install a desired aryl group. nih.gov The resulting 8-aryl-chroman-3-carboxylic acid could then undergo a standard amide coupling reaction at the carboxylic acid function to attach a peptide fragment or other amine-containing molecule. This orthogonal reactivity is a significant advantage in the construction of complex target molecules, allowing chemists to build out different regions of the scaffold independently.

Another approach involves transformations where both groups react in a tandem or one-pot sequence. While more complex, these strategies can be highly efficient. The ability to perform a cross-coupling reaction followed by an intramolecular cyclization involving the carboxylic acid, or vice-versa, highlights the synthetic potential embedded within this single, versatile starting material.

Stereochemical Considerations in 8 Bromochroman 3 Carboxylic Acid Chemistry

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure 8-bromochroman-3-carboxylic acid is a significant objective, and several asymmetric strategies can be employed to achieve this. These methods aim to selectively produce one enantiomer over the other, a process known as asymmetric synthesis.

Chiral Auxiliaries and Reagents in Stereoselective Synthesis

One established approach to control the stereochemistry at the C3 position is through the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of 8-bromochroman-3-carboxylic acid, a chiral auxiliary could be attached to a precursor molecule, influencing the formation of the chroman ring or the introduction of the carboxylic acid group in a stereoselective manner. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

Enantioselective Catalysis for C3 Chirality

Enantioselective catalysis represents a highly efficient method for the synthesis of chiral compounds. This approach utilizes a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer. For the synthesis of 8-bromochroman-3-carboxylic acid, an intramolecular oxa-Michael addition of a phenol (B47542) to an α,β-unsaturated system is a key ring-forming step. The use of chiral catalysts, such as bifunctional thiourea-tertiary amine catalysts, has been shown to be effective in promoting the enantioselective synthesis of chroman-4-carboxylates. These catalysts can activate both the nucleophile and the electrophile, facilitating the reaction and controlling the stereochemical outcome at the C3 position.

Another powerful strategy involves the asymmetric hydrogenation of a corresponding chromene-3-carboxylic acid precursor. Chiral transition metal catalysts, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, can be employed to deliver hydrogen to one face of the double bond selectively, thereby establishing the C3 stereocenter with high enantioselectivity.

Diastereoselective Control in Ring-Forming Reactions

While 8-bromochroman-3-carboxylic acid itself does not have diastereomers, diastereoselective control is a crucial concept in the synthesis of related molecules with multiple stereocenters. If a precursor to 8-bromochroman-3-carboxylic acid already contains a chiral center, the formation of the C3 stereocenter can be influenced by the existing chirality. This substrate-controlled diastereoselectivity relies on the steric and electronic properties of the starting material to direct the approach of reagents. For instance, in a cyclization reaction to form the chroman ring, the pre-existing stereocenter can favor the formation of one diastereomer over the other due to minimized steric interactions in the transition state.

Resolution of Enantiomers

When an asymmetric synthesis is not employed, 8-bromochroman-3-carboxylic acid is typically produced as a racemic mixture, an equal mixture of the (R) and (S) enantiomers. The separation of these enantiomers, a process known as resolution, is then necessary to obtain the pure forms.

Classical Resolution Methods (e.g., Diastereomeric Salt Formation)

A widely used and well-established method for the resolution of carboxylic acids is classical resolution via the formation of diastereomeric salts. This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base, often a naturally occurring alkaloid like brucine, strychnine, or a synthetic amine such as (R)- or (S)-1-phenylethylamine.

The reaction between the racemic 8-bromochroman-3-carboxylic acid and a chiral base results in the formation of two diastereomeric salts: [(R)-acid·(chiral base)] and [(S)-acid·(chiral base)]. Since these salts are diastereomers, they have different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will crystallize out of the solution preferentially, while the other remains dissolved. After separation by filtration, the pure diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid and the chiral resolving agent.

Chiral Chromatography for Enantiomeric Separation

The separation of the enantiomers of 8-bromochroman-3-carboxylic acid is a critical step in studying their individual properties. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. The principle of chiral HPLC lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus their separation.

The success of the enantiomeric separation of chiral carboxylic acids like 8-bromochroman-3-carboxylic acid is highly dependent on the choice of the chiral stationary phase and the mobile phase composition. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are known for their broad selectivity in separating a wide range of chiral compounds, including carboxylic acids. researchgate.netresearchgate.net Macrocyclic glycopeptide-based phases, such as teicoplanin (e.g., Chirobiotic T), are also effective for the resolution of chiral acids. researchgate.net The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are sensitive to the three-dimensional structure of the analytes. researchgate.net

While specific experimental data for the chiral resolution of 8-bromochroman-3-carboxylic acid is not extensively documented in publicly available literature, insights can be drawn from the separation of structurally related compounds. For instance, the baseline separation of the enantiomers of (3R,4S)-4-Amino-6-bromochroman-3-ol has been successfully achieved using a Chiralpak IC column. The conditions for this separation are detailed in the table below and could serve as a starting point for developing a separation method for 8-bromochroman-3-carboxylic acid.

Table 1: HPLC Conditions for Enantiomeric Separation of a Related Bromochroman Derivative

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Chiralpak IC (4.6 × 250 mm) |

| Mobile Phase | Hexane/Ethanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Retention Time (t_R) | (3R,4S)-enantiomer: 8.2 min |

| (3S,4R)-enantiomer: 9.7 min |

Data adapted from a study on (3R,4S)-4-Amino-6-bromochroman-3-ol

The acidic nature of the carboxylic acid group in 8-bromochroman-3-carboxylic acid may necessitate adjustments to the mobile phase, such as the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to suppress the ionization of the carboxyl group and improve peak shape and resolution.

Configurational Stability and Epimerization Studies

The configurational stability of the stereocenter at the C3 position of 8-bromochroman-3-carboxylic acid is a crucial factor, particularly in contexts where stereochemical purity is essential. Epimerization, the change in the configuration at one of several stereogenic centers in a molecule, would lead to a mixture of diastereomers if other chiral centers are present or racemization if it is the only chiral center.

For chroman-3-carboxylic acids, the primary concern for epimerization at the C3 position would be the abstraction of the proton at this carbon, followed by its re-addition. The acidity of this proton is influenced by the adjacent carboxylic acid group. Under basic conditions, deprotonation can lead to the formation of a carbanion or an enolate-like intermediate, which, upon reprotonation, can result in inversion of the stereocenter.

Stereochemical Impact on Reactivity and Transformation Pathways

The stereochemistry at the C3 position of 8-bromochroman-3-carboxylic acid can exert a significant influence on its reactivity and the stereochemical outcome of its transformations. The spatial arrangement of the carboxylic acid group relative to the chroman ring system can dictate the accessibility of reagents to the reactive sites and influence the transition state energies of various reactions.

In reactions involving the carboxylic acid group, such as esterification or amidation, the stereochemistry at C3 may not directly participate in the reaction mechanism but can sterically hinder the approach of reactants. This can lead to differences in reaction rates between the enantiomers when reacting with a chiral reagent, a principle that forms the basis of kinetic resolution.

For reactions occurring at other positions of the molecule, the stereocenter at C3 can act as a chiral auxiliary, directing the stereochemical outcome of the reaction. For example, in reactions involving the aromatic ring, the conformation of the dihydropyran ring, which is influenced by the C3 substituent, could potentially direct incoming electrophiles to a specific face of the molecule, although this effect is likely to be modest.

A more pronounced stereochemical influence is expected in reactions involving the formation of new stereocenters in the vicinity of the C3 position. For instance, the reaction of the corresponding methyl ester of a related 6-bromochromene-3-carboxylic acid with a zinc enolate has been shown to produce a mixture of two diastereomers, indicating that the existing stereocenter influences the formation of the new stereocenter. researchgate.net The ratio of the diastereomers formed would be dependent on the facial selectivity of the attack on the chromene double bond, which is governed by the stereochemistry at C3.

The biological activity of 8-bromochroman-3-carboxylic acid and its derivatives is also expected to be highly dependent on the stereochemistry at C3. The specific three-dimensional arrangement of the functional groups is critical for the interaction with chiral biological targets such as enzymes and receptors.

Advanced Spectroscopic and Structural Elucidation of 8 Bromochroman 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Proton Environment Analysis

In the ¹H NMR spectrum of 8-Bromochroman-3-carboxylic acid, the signals for the protons can be predicted based on their chemical environment. The acidic proton of the carboxylic acid group is expected to be the most deshielded, appearing as a broad singlet far downfield, typically in the 10-12 ppm range. This significant downfield shift is due to the electronegativity of the adjacent oxygen atoms and the effects of hydrogen bonding. libretexts.org

The protons on the aromatic ring are expected to resonate in the aromatic region, generally between 6.5 and 8.0 ppm. The bromine atom at the C8 position will influence the chemical shifts of the adjacent protons through its electron-withdrawing inductive effect and electron-donating resonance effect.

The protons on the chiral center at C3 and the adjacent methylene (B1212753) groups at C2 and C4 form a complex system. These protons on the saturated heterocyclic ring would appear further upfield compared to the aromatic protons. scispace.com The protons at C2 and C4 are diastereotopic, meaning they are chemically non-equivalent and are expected to show complex splitting patterns due to geminal and vicinal coupling. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. libretexts.org

Predicted ¹H NMR Chemical Shifts for 8-Bromochroman-3-carboxylic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 12.0 | broad singlet |

| Aromatic-H | 6.5 - 8.0 | multiplet |

| H3 | 2.8 - 3.2 | multiplet |

| H2, H4 | 2.5 - 4.5 | multiplet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to appear in the range of 165-185 ppm. libretexts.org Aromatic and α,β-unsaturated acids tend to be at the upfield end of this range. libretexts.org

The carbons of the aromatic ring will resonate between approximately 110 and 160 ppm. The carbon atom directly bonded to the bromine (C8) will have its chemical shift significantly influenced by the heavy atom effect, which can be complex to predict precisely without empirical data for closely related structures. stackexchange.com The other aromatic carbons are influenced by the ether linkage and the bromine substituent.

The aliphatic carbons of the chroman ring (C2, C3, and C4) will appear in the upfield region of the spectrum. The C3 carbon, being attached to the carboxylic acid group, will be more deshielded than C2 and C4. The chemical shifts for carbons in the heterocyclic ring of chroman-4-one derivatives are generally observed upfield. conicet.gov.ar

Predicted ¹³C NMR Chemical Shifts for 8-Bromochroman-3-carboxylic acid

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 185 |

| C5, C6, C7, C8, C9, C10 | 110 - 160 |

| C3 | 40 - 50 |

| C2, C4 | 20 - 70 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and for determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the proton at C3 and the protons at C2 and C4, helping to trace the connectivity within the aliphatic part of the chroman ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons (e.g., assigning the C2, C3, and C4 carbons based on the chemical shifts of their attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the stereochemistry at the C3 chiral center by observing which protons are close to each other in space.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Carbonyl Stretching Frequencies of the Carboxylic Acid Group

The most characteristic feature in the IR spectrum of a carboxylic acid is the carbonyl (C=O) stretch. For aromatic carboxylic acids, this absorption is typically strong and appears in the range of 1710 to 1680 cm⁻¹. spectroscopyonline.com The presence of conjugation with the aromatic ring can lower this frequency. jove.com Carboxylic acids often exist as hydrogen-bonded dimers, which also influences the position and broadness of the carbonyl peak, generally centering it around 1710 cm⁻¹. libretexts.org

Another hallmark of a carboxylic acid is the very broad O-H stretching vibration, which appears as a wide band from 3300 to 2500 cm⁻¹. orgchemboulder.com This broadness is a direct result of strong hydrogen bonding. spectroscopyonline.com

Aromatic and Alkyl C-H Stretching Vibrations

The IR spectrum will also display C-H stretching vibrations. Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹. udel.edu The aliphatic C-H stretches from the methylene groups (C2 and C4) and the methine group (C3) in the chroman ring will absorb just below 3000 cm⁻¹. udel.edu These sharp C-H signals are often superimposed on the broad O-H band. orgchemboulder.com Additionally, a C-O stretching peak for the carboxylic acid is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com

Predicted IR Absorption Frequencies for 8-Bromochroman-3-carboxylic acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H | > 3000 | Weak to Medium |

| Aliphatic C-H | < 3000 | Medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |

Note: These are predicted values based on typical ranges for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragments that form when the molecule is ionized and broken apart.

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the determination of a compound's elemental formula from its exact mass. The molecular formula for 8-Bromochroman-3-carboxylic acid is C₁₀H₉BrO₃. sigmaaldrich.com Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) with near-equal natural abundance, the mass spectrum will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity. wpmucdn.com

The theoretical exact masses for the protonated molecular ions ([M+H]⁺) can be calculated, which is a common practice in "soft" ionization techniques like electrospray ionization (ESI). uni-saarland.de

Table 1: Calculated High-Resolution Mass Data for 8-Bromochroman-3-carboxylic acid Isotopologues

| Ion Formula | Description | Calculated m/z |

| [C₁₀H₁₀⁷⁹BrO₃]⁺ | Protonated Molecule with ⁷⁹Br | 256.9808 |

| [C₁₀H₁₀⁸¹BrO₃]⁺ | Protonated Molecule with ⁸¹Br | 258.9787 |

This table presents theoretically calculated exact masses. Experimental values from HRMS analysis are used to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides detailed information about the molecule's structure. For 8-Bromochroman-3-carboxylic acid, fragmentation is expected to occur at the carboxylic acid group and within the chroman ring system.

Key expected fragmentation pathways include:

α-Cleavage: A common fragmentation for carboxylic acids is the loss of the hydroxyl radical (•OH, mass 17) or the entire carboxyl group (•COOH, mass 45). miamioh.edu

Decarboxylation: Loss of carbon dioxide (CO₂, mass 44) from the molecular ion.

Chroman Ring Fragmentation: The chroman structure can undergo cleavage, often through a retro-Diels-Alder-type reaction, leading to the loss of ethene (C₂H₄, mass 28).

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br, mass 79 or 81).

The presence of bromine provides a distinctive isotopic signature in the fragments containing it, aiding in their identification. tutorchase.com

Table 2: Plausible MS/MS Fragments of 8-Bromochroman-3-carboxylic acid

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 257/259 | 239/241 | H₂O (18) | Loss of water |

| 257/259 | 212/214 | COOH (45) | Loss of the carboxyl group |

| 257/259 | 178 | Br (79) | Loss of a bromine radical (from m/z 257) |

| 213/215 | 185/187 | C₂H₄ (28) | Retro-Diels-Alder fragmentation of the dihydropyran ring |

| 213/215 | 134 | Br (79) | Loss of bromine from the decarboxylated ion (from m/z 213) |

This table outlines theoretically predicted fragmentation patterns. An experimental MS/MS spectrum is required for definitive structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

An X-ray crystallographic analysis would provide precise measurements of all covalent bonds and angles. In the structure of a carboxylic acid, the carbon-oxygen double bond (C=O) is typically shorter than the carbon-oxygen single bond (C-O). youtube.com The chroman core consists of a benzene (B151609) ring fused to a dihydropyran ring. The aromatic part would exhibit typical sp² C-C bond lengths, while the dihydropyran ring would have sp³ C-C and C-O single bonds.

Table 3: Expected Bond Lengths and Angles for 8-Bromochroman-3-carboxylic acid

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C=O (carboxyl) | ~1.20 - 1.25 Å |

| Bond Length | C-O (carboxyl) | ~1.31 - 1.36 Å |

| Bond Length | C-Br (aromatic) | ~1.85 - 1.90 Å |

| Bond Length | C-C (aromatic) | ~1.38 - 1.41 Å |

| Bond Length | C-C (aliphatic) | ~1.52 - 1.54 Å |

| Bond Angle | O-C=O (carboxyl) | ~120 - 125° |

| Bond Angle | C-O-C (ether) | ~115 - 118° |

| Bond Angle | C-C-C (aromatic) | ~120° |

These values are typical and based on data from analogous structures. A definitive analysis requires experimental X-ray diffraction data.

The six-membered dihydropyran ring of the chroman moiety is not planar. Conformational analysis of similar structures reveals that this ring typically adopts a half-chair or sofa conformation to minimize steric and torsional strain. nih.gov The specific conformation determines the spatial orientation of the substituents, including the carboxylic acid group at position 3. This group can exist in either an axial or equatorial position, with the equatorial position generally being more energetically favorable to reduce steric hindrance.

In the solid state, the most significant intermolecular interaction for carboxylic acids is hydrogen bonding. libretexts.org It is highly probable that 8-Bromochroman-3-carboxylic acid molecules would form centrosymmetric dimers in the crystal lattice. acs.orgnist.gov In this arrangement, the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a second molecule, and vice versa, creating a stable eight-membered ring motif. youtube.comlibretexts.org

Other potential intermolecular interactions that would stabilize the crystal packing include:

C-H···O interactions: Weak hydrogen bonds between carbon-hydrogen bonds and oxygen atoms.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen bonding: The bromine atom could potentially act as a halogen bond donor, interacting with an electron-rich atom like oxygen on a neighboring molecule.

These collective interactions dictate the final crystal structure and influence the compound's physical properties. myskinrecipes.com

Theoretical and Computational Investigations of 8 Bromochroman 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules to determine their properties. unipd.it It offers a balance between accuracy and computational cost, making it suitable for studying molecules of this size. mongoliajol.infotorvergata.it Methods like B3LYP or M06 are often paired with basis sets such as 6-311++G(d,p) to provide reliable predictions of geometry, energy, and other molecular properties. nih.govmdpi.com

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. unipd.it For 8-Bromochroman-3-carboxylic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles.

The chroman ring is not planar and typically adopts a half-chair conformation. libretexts.orgchemistrysteps.com Additionally, the carboxylic acid group at the 3-position can exist in different orientations (conformers) relative to the chroman ring. Conformational analysis, often performed by scanning the potential energy surface (PES) through rotation of key dihedral angles, identifies the most stable conformers. researchgate.net The presence of the bulky bromine atom at the 8-position can influence the conformational preference of the chroman ring and the orientation of the carboxylic acid group through steric interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for 8-Bromochroman-3-carboxylic Acid (Calculated using DFT) Note: This table presents expected values based on computational studies of similar molecules, such as chromone-3-carboxylic acid. nih.gov Actual values would require specific calculations for 8-Bromochroman-3-carboxylic acid.

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length (Å) | C=O (carboxyl) | ~1.21 |

| C-O (carboxyl) | ~1.35 | |

| C-Br (aromatic) | ~1.90 | |

| Bond Angle (°) | O=C-O (carboxyl) | ~123 |

| C-C-Br (aromatic) | ~120 | |

| C-C-C (chroman ring) | ~110-115 | |

| Dihedral Angle (°) | C4-C3-C(OOH)-O | Variable (defines conformation) |

The electronic structure dictates a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

HOMO: The HOMO represents the orbital from which an electron is most likely to be donated. For 8-Bromochroman-3-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring portion of the chroman system. nih.gov

LUMO: The LUMO is the orbital that is most likely to accept an electron. The LUMO is anticipated to be distributed over the electron-withdrawing carboxylic acid group. nih.govdergipark.org.tr

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

An Electrostatic Potential (ESP) Map visualizes the charge distribution on the molecule's surface. wuxiapptec.comavogadro.cc Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the most negative potential would be centered on the carbonyl oxygen and, to a lesser extent, the hydroxyl oxygen and the bromine atom. The most positive potential would be located on the acidic proton of the carboxylic acid group. researchgate.netlibretexts.org

Table 2: Hypothetical Electronic Properties for 8-Bromochroman-3-carboxylic Acid (Calculated using DFT) Note: These values are illustrative and based on general principles and data from related compounds. researchgate.netdergipark.org.tr

| Property | Expected Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap | ~ 5.0 |

Quantum chemical calculations can predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for 8-Bromochroman-3-carboxylic acid would show distinct signals for the aromatic protons (6.5-8.0 ppm), the aliphatic protons on the chroman ring (2.5-4.5 ppm), and the acidic proton (>10 ppm). pdx.eduucl.ac.uk The ¹³C spectrum would show the carboxyl carbon around 170-180 ppm and the nitrile carbon between 115-120 ppm. ucl.ac.uklibretexts.org

IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to peaks in an IR spectrum. For 8-Bromochroman-3-carboxylic acid, key predicted vibrations would include a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretch (1690-1760 cm⁻¹), a C-O stretch (1210-1320 cm⁻¹), and vibrations associated with the brominated aromatic ring. orgchemboulder.commsu.edulibretexts.org

Table 3: Predicted Characteristic Spectroscopic Data for 8-Bromochroman-3-carboxylic Acid Note: These are expected ranges based on standard spectroscopic principles and calculations on analogous structures. ucl.ac.ukorgchemboulder.comlibretexts.org

| Spectroscopy | Group | Predicted Shift/Frequency |

|---|---|---|

| ¹H NMR (ppm) | -COOH | > 10 |

| Aromatic C-H | 6.5 - 8.0 | |

| Aliphatic C-H (Chroman) | 2.5 - 4.5 | |

| ¹³C NMR (ppm) | C=O | 170 - 180 |

| Aromatic C-Br | ~115 | |

| IR (cm⁻¹) | O-H stretch | 2500 - 3300 (broad) |

| C=O stretch | 1690 - 1760 (strong) | |

| C-O stretch | 1210 - 1320 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. mdpi.comresearchgate.net It allows for the study of short-lived, high-energy species like transition states and intermediates that are difficult or impossible to observe experimentally. mdpi.com For 8-Bromochroman-3-carboxylic acid, this could involve modeling reactions such as esterification, lactonization, or C-H activation. msu.edufrontiersin.orgnsf.gov

A transition state (TS) represents the highest energy point along a reaction coordinate, an unstable configuration that connects reactants to products or intermediates. masterorganicchemistry.comlibretexts.org Computationally, a TS is located as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.

For example, in an acid-catalyzed esterification of 8-Bromochroman-3-carboxylic acid, a key transformation is the nucleophilic attack of an alcohol on the protonated carbonyl carbon. The transition state for this step would feature partially formed and partially broken bonds: the C-O bond with the incoming alcohol is forming, while the C=O pi bond is breaking. msu.edu Characterizing this TS provides insight into the structural and electronic requirements for the reaction to proceed.

By calculating the energies of reactants, transition states, intermediates, and products, an energetic profile (or reaction coordinate diagram) can be constructed. smu.edu This profile maps the energy of the system as it progresses from reactants to products.

Solvent Effects on Reactivity and Selectivity

The solvent environment plays a critical role in the reactivity and selectivity of chemical reactions involving 8-Bromochroman-3-carboxylic acid. Computational studies on related chroman and carboxylic acid derivatives indicate that both explicit and implicit solvent models can be employed to predict these effects. Solvents can influence reaction rates and pathways by stabilizing or destabilizing reactants, transition states, and products to varying extents. rsc.org

For a molecule like 8-Bromochroman-3-carboxylic acid, the polarity of the solvent is a key determinant of its reactivity. In polar protic solvents, such as water or ethanol, the carboxylic acid group can form hydrogen bonds, which can influence its acidity and nucleophilicity. The bromine atom at the 8-position, being an electron-withdrawing group, also impacts the electron distribution within the aromatic ring, and its interactions with the solvent can further modulate the molecule's reactivity.

Computational models, such as Density Functional Theory (DFT) with continuum solvent models (like PCM or SMD), can be used to calculate the energy barriers of potential reaction pathways in different solvents. For instance, in reactions where the carboxylic acid acts as a nucleophile, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) might be preferred to minimize hydrogen bonding to the carboxylate, thereby enhancing its nucleophilicity. rsc.org

A hypothetical study on the esterification of 8-Bromochroman-3-carboxylic acid could yield results as presented in the table below, illustrating the potential influence of the solvent on the reaction rate constant (k).

| Solvent | Dielectric Constant (ε) | Calculated Relative Rate Constant (k_rel) | Primary Interaction Type |

|---|---|---|---|

| n-Hexane | 1.88 | 1.0 | Non-polar |

| Dichloromethane | 8.93 | 5.2 | Dipole-dipole |

| Acetone | 20.7 | 12.5 | Dipole-dipole |

| Acetonitrile | 37.5 | 25.8 | Dipole-dipole |

| Dimethylformamide (DMF) | 38.3 | 30.1 | Dipole-dipole, Hydrogen bond acceptor |

| Ethanol | 24.5 | 8.7 | Hydrogen bonding |

| Water | 80.1 | 3.4 | Extensive hydrogen bonding |

This table is a hypothetical representation based on general principles of solvent effects on carboxylic acid reactivity and has not been experimentally verified for 8-Bromochroman-3-carboxylic acid.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of 8-Bromochroman-3-carboxylic acid in solution, providing insights into its conformational landscape and interactions with its environment. espublisher.comrsc.orgmdpi.com

Conformational Dynamics in Solution

The chroman ring system is not planar and can adopt different conformations. For 8-Bromochroman-3-carboxylic acid, the dihydropyran ring can exist in various half-chair or twist-boat conformations. The orientation of the carboxylic acid group at the 3-position can be either axial or equatorial.

MD simulations can track the transitions between these conformations over time in a given solvent. The relative populations of the axial and equatorial conformers of the carboxylic acid group are of particular interest as they can significantly influence the molecule's reactivity and its ability to interact with other species. Conformational analysis of the related chromone-3-carboxylic acid has shown that the planar conformation is the most stable. nih.gov For 2-substituted chromanes, it has been observed that conformers with the substituent in the equatorial position are generally predominant. mdpi.com

The table below summarizes hypothetical results from an MD simulation of 8-Bromochroman-3-carboxylic acid in an aqueous solution, showing the relative populations of the major conformers.

| Conformer | Carboxylic Acid Orientation | Dihydropyran Ring Conformation | Relative Population (%) | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | Equatorial | Half-Chair | 75 | 0.00 |

| 2 | Axial | Half-Chair | 20 | 1.2 |

| 3 | Equatorial | Twist-Boat | 4 | 2.5 |

| 4 | Axial | Twist-Boat | 1 | 3.8 |

This table is a hypothetical representation based on known conformational preferences of chroman derivatives and has not been experimentally verified for 8-Bromochroman-3-carboxylic acid.

Interaction with Solvents or Catalytic Species

MD simulations can also elucidate the specific interactions between 8-Bromochroman-3-carboxylic acid and surrounding solvent molecules or a catalyst. The simulation can reveal the structure of the solvation shell around the molecule, including the number and orientation of solvent molecules.

For instance, in an aqueous solution, water molecules would be expected to form a structured layer around the carboxylic acid group, engaging in hydrogen bonding. The bromine atom can also participate in halogen bonding with electron-donating species. Understanding these interactions is key to predicting solubility and reactivity.

In a catalytic reaction, MD simulations can model the approach of the substrate to the catalyst's active site, the formation of the enzyme-substrate complex, and the subsequent chemical transformation. This can provide insights into the mechanism of catalysis and the factors governing selectivity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their activity or property of interest. acs.orgrjpbr.com For 8-Bromochroman-3-carboxylic acid, QSPR models can be developed to predict chemical properties like pKa, solubility, or reaction rate constants based on calculated molecular descriptors.

A QSPR model for the acidity (pKa) of a series of substituted chroman-3-carboxylic acids could be represented by a linear equation:

pKa = β₀ + β₁σ + β₂logP + β₃*E_LUMO

Where:

pKa is the predicted acid dissociation constant.

σ is the Hammett constant for the substituent on the aromatic ring, quantifying its electronic effect.

logP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis of a training set of molecules.

The table below presents a hypothetical set of descriptors and the predicted pKa for 8-Bromochroman-3-carboxylic acid based on such a QSPR model.

| Compound | Substituent (Position 8) | Hammett Constant (σ_meta) | logP | E_LUMO (eV) | Predicted pKa |

|---|---|---|---|---|---|

| Chroman-3-carboxylic acid | -H | 0.00 | 1.85 | -0.54 | 4.52 |

| 8-Bromochroman-3-carboxylic acid | -Br | 0.39 | 2.66 | -0.88 | 4.15 |

| 8-Nitrochroman-3-carboxylic acid | -NO₂ | 0.71 | 1.88 | -1.52 | 3.81 |

| 8-Methoxychroman-3-carboxylic acid | -OCH₃ | 0.12 | 1.80 | -0.41 | 4.45 |

This table is a hypothetical representation to illustrate the application of QSPR and has not been derived from a published QSPR model for this specific class of compounds.

Synthetic Utility of 8 Bromochroman 3 Carboxylic Acid As a Building Block

Precursor in the Synthesis of Advanced Organic Molecules

8-Bromochroman-3-carboxylic acid serves as a versatile starting material for the creation of more complex organic molecules, leveraging its inherent structural features for further chemical transformations.

Construction of Polycyclic and Fused Ring Systems

The chroman framework of 8-bromochroman-3-carboxylic acid provides a solid foundation for the synthesis of polycyclic and fused ring systems. The presence of both a bromo substituent on the aromatic ring and a carboxylic acid on the dihydropyran ring offers multiple reaction sites. For instance, the bromine atom can participate in various cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new carbon-carbon bonds and build additional rings. Intramolecular cyclization strategies can also be employed, where the carboxylic acid or its derivatives react with other parts of the molecule or with newly introduced functional groups to form fused ring structures. Research into the synthesis of polycyclic iridaaromatics has highlighted the importance of specific precursor geometries to facilitate intramolecular C–H bond activation, a key step in forming such complex systems. rsc.org

Access to Diverse Chroman-Based Scaffolds

The chroman-4-one and chromone (B188151) scaffolds, which are closely related to the chroman structure, are recognized for their utility in medicinal chemistry. gu.secore.ac.uk Synthetic modifications at various positions of these scaffolds have led to the development of compounds with diverse biological activities. gu.se 8-Bromochroman-3-carboxylic acid is a valuable precursor for accessing a wide array of substituted chroman-based scaffolds. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and alcohols, through standard organic transformations. researchgate.netlongdom.org The bromine atom can be replaced by a range of substituents using transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, further diversifying the scaffold. This dual functionality allows for the systematic exploration of the chemical space around the chroman core, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Role in Material Science Applications

While the primary application of 8-bromochroman-3-carboxylic acid appears to be in the synthesis of biologically active molecules, its structural motifs suggest potential utility in material science. For instance, derivatives of coumarin-3-carboxylic acid have been utilized as photoinitiators in polymerization processes for creating photocomposites and for 3D printing applications. nih.gov Carboxylic acids, in general, can serve as monomers for the synthesis of polymers. researchgate.net The bifunctional nature of 8-bromochroman-3-carboxylic acid, possessing both a polymerizable group (potentially after modification of the carboxylic acid) and a bromine atom that can be used for further functionalization, makes it a candidate for the development of functional materials. chemimpex.com For example, it could be incorporated into polymers to introduce specific properties, such as flame retardancy (due to the bromine atom) or to create materials with tailored optical or electronic properties.

Intermediacy in the Derivatization of Complex Chemical Entities

The strategic placement of two distinct reactive functional groups makes 8-bromochroman-3-carboxylic acid a key intermediate for the derivatization of complex molecules.

Enabling Diversification through its Bromo and Carboxylic Acid Functionalities

The bromo and carboxylic acid groups on the 8-bromochroman-3-carboxylic acid scaffold provide orthogonal handles for chemical modification, enabling a high degree of molecular diversification. researchgate.net The carboxylic acid functionality can be readily converted into esters, amides, or other derivatives using a variety of well-established chemical methods. longdom.orgthermofisher.comlibretexts.org This allows for the introduction of a wide range of substituents at the 3-position of the chroman ring. Simultaneously, the bromine atom at the 8-position can be utilized in a plethora of cross-coupling reactions to introduce aryl, heteroaryl, alkyl, or other groups. This dual reactivity allows for the generation of large libraries of compounds from a single starting material, which is a powerful strategy in modern drug discovery and chemical biology. cam.ac.uk The ability to independently modify two different sites on the molecule facilitates the fine-tuning of its properties, such as solubility, metabolic stability, and biological activity.

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity

The unique combination of a chroman ring, a carboxylic acid, and a bromine atom in 8-bromochroman-3-carboxylic acid presents opportunities for the development of novel synthetic methodologies. For instance, the development of new catalytic systems could enable selective transformations at either the bromo or the carboxylic acid group in the presence of the other. Research has been conducted on developing novel methods for the synthesis of esters and amides from carboxylic acids using clay-based catalysts. researchgate.net Furthermore, new methods for the synthesis of vinyl ether esters directly from carboxylic acids have been explored. rsc.org The reactivity of the chroman ring system itself can also be exploited. For example, visible-light-driven methods have been developed for the synthesis of 3-(arylmethyl)chroman-4-ones. frontiersin.org The specific steric and electronic properties of 8-bromochroman-3-carboxylic acid could be leveraged to explore new types of cyclization or functionalization reactions, leading to the discovery of novel chemical transformations and the synthesis of previously inaccessible molecular architectures.

Q & A

Q. What are the established synthetic routes for 8-Bromochroman-3-carboxylic acid, and what reaction conditions are critical for optimizing yield?

Synthesis typically involves bromination of chroman-3-carboxylic acid precursors. For example, analogous compounds like 6,8-Dichloro-chroman-3-carboxylic acid are synthesized via electrophilic aromatic substitution or halogenation of the chroman core . Key conditions include:

- Temperature control (e.g., 0–5°C for bromine addition to avoid side reactions).

- Use of Lewis acids (e.g., FeBr₃) to direct bromine substitution at the 8-position.

- Protecting the carboxylic acid group during bromination to prevent undesired reactivity.

Post-synthesis, purification via recrystallization or HPLC is recommended, as seen in chromatographic methods for related brominated chroman derivatives .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 8-Bromochroman-3-carboxylic acid?

A multi-technique approach is essential:

- NMR spectroscopy : and NMR confirm the chroman scaffold and bromine substitution pattern.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₀H₉BrO₃: calc. 257.97) .

- HPLC : Purity assessment (>95% by area normalization) using C18 columns and UV detection at 254 nm.

- X-ray crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtainable .

Q. What safety protocols are critical when handling 8-Bromochroman-3-carboxylic acid in laboratory settings?

Safety measures align with brominated aromatic compounds:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Waste disposal : Follow halogenated waste guidelines due to bromine’s environmental persistence .

- Emergency protocols : Immediate flushing with water for exposure and medical consultation for persistent irritation .

Advanced Research Questions

Q. How does bromine substitution at the 8-position influence the compound’s electronic properties and biological activity?

Bromine’s electron-withdrawing effect increases the chroman ring’s electrophilicity, enhancing interactions with biological targets (e.g., enzymes or receptors). Comparative studies on chlorinated analogs (e.g., 6,8-Dichloro-chroman-3-carboxylic acid) show that bromine’s larger atomic radius improves steric hindrance, potentially increasing selectivity for hydrophobic binding pockets . Computational modeling (e.g., DFT calculations) can quantify these electronic effects and predict SAR trends.

Q. How can researchers resolve contradictions in reported biological activity data for 8-Bromochroman-3-carboxylic acid across studies?

Discrepancies may arise from:

- Experimental variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration).

- Compound purity : Impurities >5% can skew IC₅₀ values; validate purity via HPLC and MS .

- Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity assays) to standardize results.

Cross-validation using orthogonal assays (e.g., enzymatic inhibition + cell viability) is recommended .

Q. What in vitro and in vivo models are suitable for evaluating the therapeutic potential of 8-Bromochroman-3-carboxylic acid in metabolic disorders?

- In vitro :

- In vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.